
2,3-Difluoro-4-vinylbenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-vinylbenzotrifluoride is an organic compound characterized by the presence of two fluorine atoms and a vinyl group attached to a benzene ring, along with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-vinylbenzotrifluoride typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-4-vinylbenzotrifluoride can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted aromatic compounds.
Applications De Recherche Scientifique
2,3-Difluoro-4-vinylbenzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-vinylbenzotrifluoride in various applications involves its ability to participate in specific chemical reactions due to the presence of fluorine atoms and a vinyl group. The fluorine atoms can influence the electronic properties of the compound, making it more reactive in certain contexts. The vinyl group allows for further functionalization through addition reactions, enabling the synthesis of a wide range of derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Vinylbenzotrifluoride: Lacks the fluorine atoms at the 2 and 3 positions, resulting in different reactivity and properties.
2,3-Difluoro-4-hydroxybenzotrifluoride: Contains a hydroxyl group instead of a vinyl group, leading to different chemical behavior and applications.
3,4-Difluoro-2-methylbenzotrifluoride:
Uniqueness
2,3-Difluoro-4-vinylbenzotrifluoride is unique due to the combination of fluorine atoms and a vinyl group on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various fluorinated compounds and materials with specialized applications.
Propriétés
Formule moléculaire |
C9H5F5 |
|---|---|
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
1-ethenyl-2,3-difluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F5/c1-2-5-3-4-6(9(12,13)14)8(11)7(5)10/h2-4H,1H2 |
Clé InChI |
YZHLHNQKRMOLOE-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C(=C(C=C1)C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)

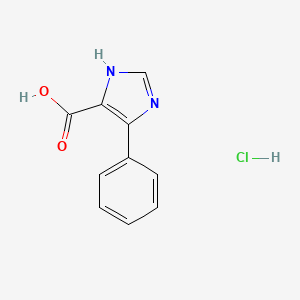
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
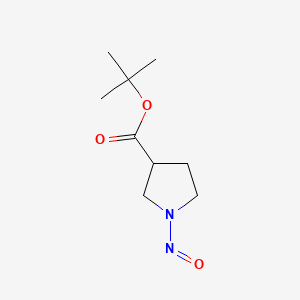
![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)
![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)

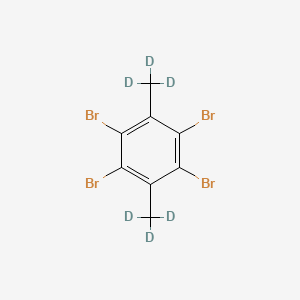
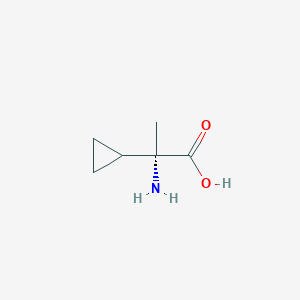
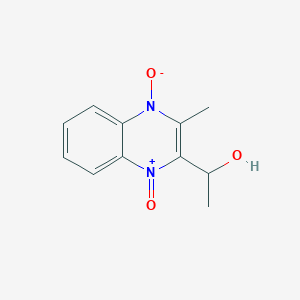
![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)
